4-Heptylacetophenone
Overview
Description
4-Heptylacetophenone is an organic compound that belongs to the class of ketones It is characterized by a phenyl group attached to a hexanone chain with a propyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptylacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by subsequent reactions to introduce the propyl and hexanone groups. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Heptylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halogenated derivatives of the phenyl group.
Scientific Research Applications
4-Heptylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Heptylacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
1-Phenyl-1-propanone:
1-Phenyl-2-propanone:
Uniqueness: 4-Heptylacetophenone is unique due to its specific combination of a phenyl group with a propyl and hexanone chain, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-phenyl-3-propylhexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-8-13(9-4-2)12-15(16)14-10-6-5-7-11-14/h5-7,10-11,13H,3-4,8-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIUTZDELICFDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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